molecular formula C11H16N2O4 B094877 (1S,2S)-2-(dimethylamino)-1-(4-nitrophenyl)propane-1,3-diol CAS No. 18867-44-2

(1S,2S)-2-(dimethylamino)-1-(4-nitrophenyl)propane-1,3-diol

Cat. No. B094877
CAS RN: 18867-44-2
M. Wt: 240.26 g/mol
InChI Key: WKFXOUSFZMOKOH-QWRGUYRKSA-N
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Description

(1S,2S)-2-(dimethylamino)-1-(4-nitrophenyl)propane-1,3-diol, commonly known as DNPA, is a chiral compound that has been used in various scientific research applications. DNPA is a derivative of tyrosine and has been synthesized using different methods.

Scientific Research Applications

  • Resolution Agent in Industrial Production : The enantiomers of a similar compound, threo-dimethylamino-1-[4-(methylthio)phenyl]propane-1,3-diol, have been effective in resolving trans-chrysanthemic acid on an industrial scale. These enantiomers do not interact with the enantiomers of cis-ChA and are used in stoichiometric amounts. They are low cost, non-toxic, and can be recovered and reused without loss of chiral integrity (Rosini et al., 2007).

  • Synthesis of Dendritic Melamines : The compound has been used as a peripheral unit in the synthesis of di- and trimeric G-1 trispiro-dendritic melamines. These compounds were synthesized using a chemoselective amination process (Moldovan et al., 2015).

  • Catalyst in Alkynylation of Aldehydes : A chiral amino alcohol-based ligand derived from the compound was developed for asymmetric alkynylation of aldehydes, yielding propargylic alcohols with high enantiomeric excess (Jiang et al., 2002).

  • Electrosynthesis of Nitroso Compounds : Derivatives of the compound have been used in the electrosynthesis of nitroso compounds, where they showed good yields in a “redox” flow cell equipped with two consecutive porous electrodes (Cristea et al., 2005).

  • Phosphorylation of Unprotected Nucleosides : The compound 2-(N, N-dimethylamino)-4-nitrophenyl phosphate, derived from it, selectively phosphorylated primary hydroxyl groups in nucleosides, yielding nucleoside 5'-phosphates in satisfactory yields (Taguchi & Mushika, 1975).

  • Synthesis of Selectively Protected Diamino-1,3-dioxanes and Tripodands : The compound was used in the synthesis of diamino-1,3-dioxanes and tripodands, which involved non-epimerizable cycloacetalization and N-functionalization (Nagy et al., 2015).

  • Synthesis of Tryptophan Precursor : A related compound, 2-(2-nitrophenyl)-1,3-propanediol, was converted into 2-(2-nitrophenyl)propenal, which was further transformed to yield a potent tryptophan precursor and indole derivatives (Tanaka et al., 1989).

properties

IUPAC Name

(1S,2S)-2-(dimethylamino)-1-(4-nitrophenyl)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-12(2)10(7-14)11(15)8-3-5-9(6-4-8)13(16)17/h3-6,10-11,14-15H,7H2,1-2H3/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFXOUSFZMOKOH-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H](CO)[C@H](C1=CC=C(C=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601190896
Record name (1S,2S)-2-(Dimethylamino)-1-(4-nitrophenyl)-1,3-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601190896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-2-(dimethylamino)-1-(4-nitrophenyl)propane-1,3-diol

CAS RN

18867-44-2
Record name (1S,2S)-2-(Dimethylamino)-1-(4-nitrophenyl)-1,3-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18867-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S,2S)-2-(Dimethylamino)-1-(4-nitrophenyl)-1,3-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601190896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Z Shan, L Xu, L Chen - Program & Abstracts, 2002 - ihome.ust.hk
College of Chemistry and Molecular Science, Wuhan University, Wuhan 430072, China Fax: 027-87647617; E-mail: kenshan@ public. wh. hb. cn α-Arylpropanioc acid is one of …
Number of citations: 2 ihome.ust.hk
M Fazekas, M Pintea, P Lameiras, A Lesur, C Berghian… - 2008 - Wiley Online Library
We report the first iterative and chemioselective approach towards the synthesis of highly elaborated N‐substituted 2,4,6‐triamino‐s‐triazines (melamines) and precursors, by amination …
JED Kirkham, TDL Courtney, V Lee, JE Baldwin - Tetrahedron, 2005 - Elsevier
The asymmetric synthesis of the marine sponge natural products R-strongylodiols A and B , using a minimum protection strategy, is described. Two approaches were examined and the …
Number of citations: 78 www.sciencedirect.com

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